

Technical Guide: Solubility and Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

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Compound of Interest

Compound Name: 4-Bromo-2,2-diphenylbutyronitrile

Cat. No.: B143478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and a detailed synthesis protocol for **4-Bromo-2,2-diphenylbutyronitrile**. This information is critical for its application in research and as an intermediate in pharmaceutical manufacturing.

Physicochemical Properties

Property	Value	Reference
CAS Number	39186-58-8	
Molecular Formula	C ₁₆ H ₁₄ BrN	
Molecular Weight	300.19 g/mol	[1]
Appearance	White to off-white or yellowish crystalline powder	[2]
Melting Point	65-69 °C	[2][3]
Boiling Point	369 °C	[2]
Density	1.33 g/cm ³	[2]

Solubility Data

Quantitative solubility data for **4-Bromo-2,2-diphenylbutyronitrile** in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported and are summarized below. For precise quantitative analysis, it is recommended that researchers perform solubility studies as outlined in the experimental protocols section.

Solvent	Qualitative Solubility
Methanol	Soluble[2][3][4]
Chloroform	Soluble[5]
Ethyl Acetate	Soluble[5]
Water	Practically Insoluble[2]

Experimental Protocols

Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

The following protocol is adapted from a patented synthesis method which describes the reaction of diphenylacetoneitrile with ethylene dibromide.[6]

Materials:

- Diphenylacetoneitrile
- Ethylene dibromide
- Benzalkonium bromide
- Sodium hydroxide (caustic soda flakes)
- Water

Procedure:[6]

- To a reaction vessel, add ethylene dibromide.
- With stirring, add diphenylacetoneitrile and benzalkonium bromide to the reaction vessel.

- Slowly add a 60% aqueous solution of sodium hydroxide to the mixture, ensuring the temperature does not exceed 90°C.
- After the addition of the sodium hydroxide solution is complete, cease cooling and continue to stir for a period of 45-90 minutes as the mixture cools naturally.
- Gently heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours to allow the reaction to proceed to completion.
- After the reaction period, cool the mixture to below 70°C.
- Add water to the cooled mixture and continue stirring to induce crystallization of the product.
- Once crystallization is observed, cool the mixture to below 30°C and allow it to stand for at least 4 hours.
- Collect the crystalline product by filtration.
- Wash the collected crystals with water until the filtrate is neutral.
- Dry the purified **4-Bromo-2,2-diphenylbutyronitrile**.

Determination of Quantitative Solubility

The following is a general procedure for determining the solubility of a solid organic compound in a given solvent. This method can be employed to obtain quantitative solubility data for **4-Bromo-2,2-diphenylbutyronitrile**.

Materials:

- **4-Bromo-2,2-diphenylbutyronitrile**
- Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker

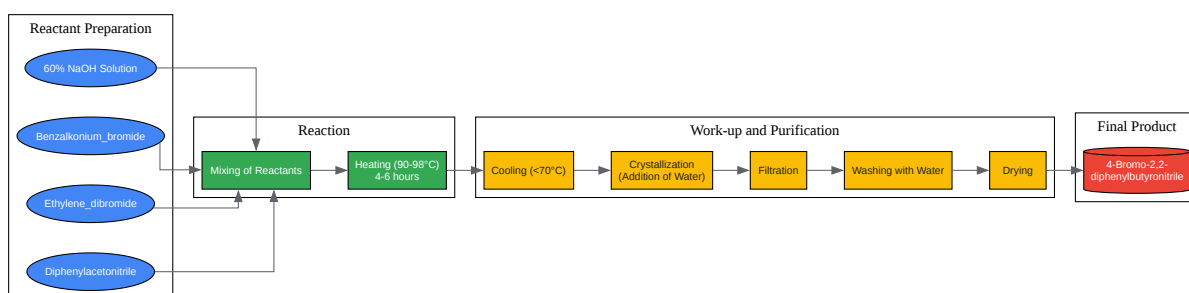
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **4-Bromo-2,2-diphenylbutyronitrile** to a known volume of the selected organic solvent in a series of vials.
- Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).
- Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A good indication that equilibrium has been reached is the presence of undissolved solid.
- After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
- Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
- Determine the mass of the filtered solution.
- Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
- Calculate the solubility as the mass of the dissolved **4-Bromo-2,2-diphenylbutyronitrile** per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
- Alternatively, the concentration of the filtered saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

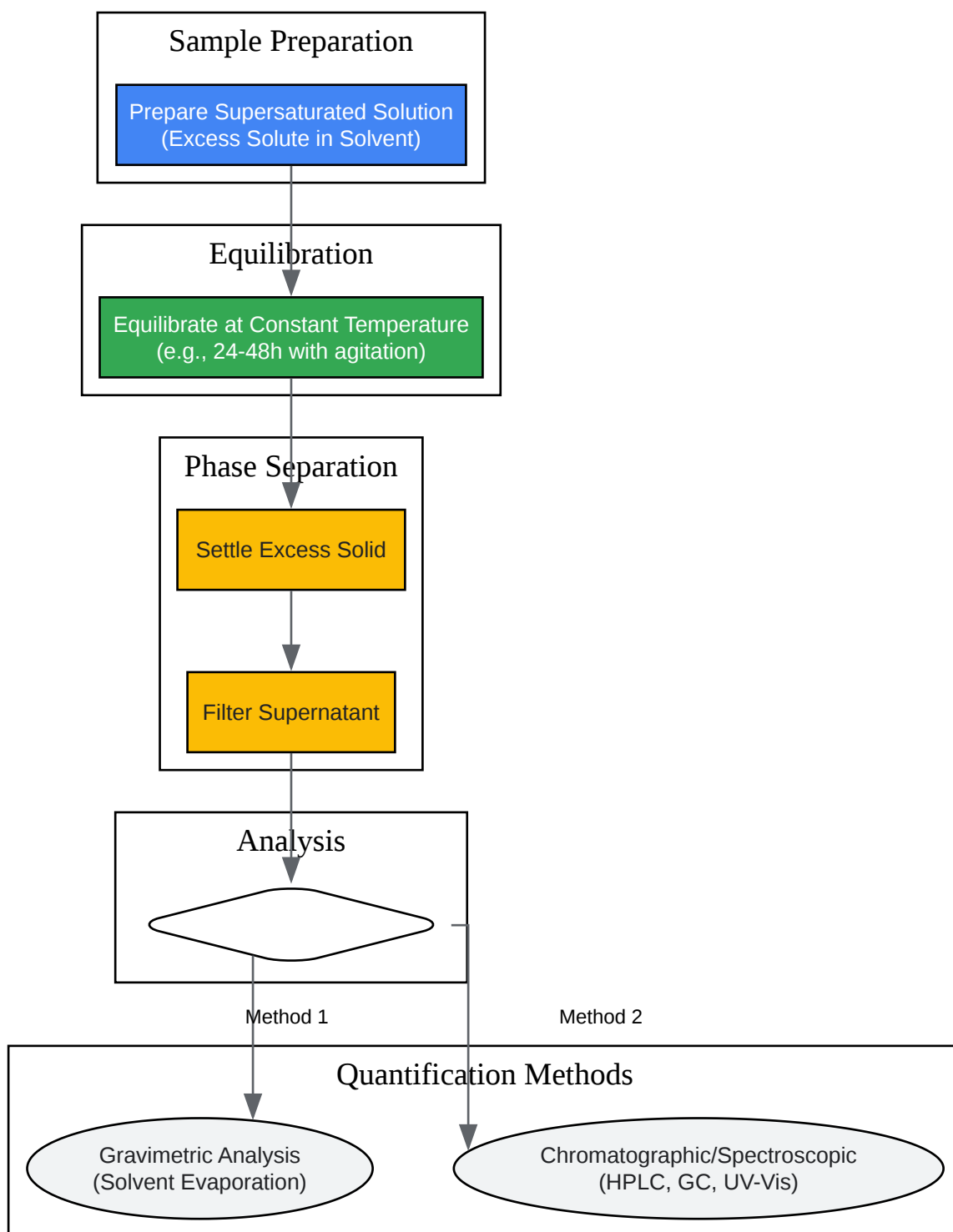
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of **4-Bromo-2,2-diphenylbutyronitrile**.



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Caption: Workflow for the synthesis of **4-Bromo-2,2-diphenylbutyronitrile**.



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Caption: General workflow for quantitative solubility determination.

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